tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a furan ring attached to a piperidine ring, which is further substituted with a tert-butyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate typically involves the reaction of furan-2-yl piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine carboxylates.
Scientific Research Applications
tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 2-(2-bromoethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other piperidine carboxylates.
Properties
IUPAC Name |
tert-butyl 2-(furan-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-9-5-4-7-11(15)12-8-6-10-17-12/h6,8,10-11H,4-5,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMRBFGFKMIXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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